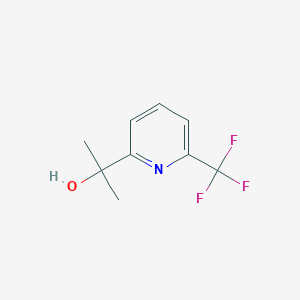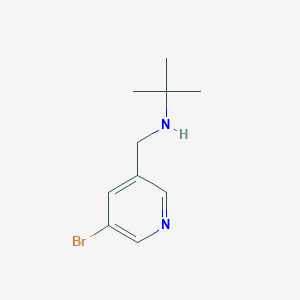
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine
Übersicht
Beschreibung
The compound “N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-2-amine” is an organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted at the 5-position with a bromine atom and a methylamine group through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom at the 5-position of the pyridine ring, and a methylamine group attached to the pyridine ring via a methylene bridge .Chemical Reactions Analysis
As a bromopyridine derivative, this compound could potentially undergo various chemical reactions. For instance, the bromine atom could be displaced in a nucleophilic substitution reaction. The amine group could also participate in reactions, such as the formation of amides, imines, or other nitrogen-containing functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a pyridine ring would likely make the compound aromatic and relatively stable. The bromine atom might make the compound relatively heavy and possibly reactive. The amine group could confer basicity to the compound .Wissenschaftliche Forschungsanwendungen
Mechanism of Intramolecular Amination
The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, closely related to the compound , was investigated. This study unraveled the mechanism of ring closure in auto-tandem amination reactions. Depending on the substrate, this can occur via Pd-catalyzed amination, base-assisted nucleophilic aromatic substitution, or a combination of both. This mechanism is crucial in understanding the reactivity of related bromopyridine derivatives (Loones et al., 2007).
Selective Amination Catalyzed by Palladium-Xantphos Complex
Another research demonstrated the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, utilizing a palladium-Xantphos complex. This process predominately yields 5-amino-2-chloropyridine products, highlighting the chemoselective amination of bromopyridines (Ji et al., 2003).
Synthesis and Characterization of Pyridine-Based Derivatives
A study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. This research offers insights into the synthesis of derivatives of bromopyridines, which could be analogous to the compound . The study also explored their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Copper Catalysis in Amination Reactions
In a related research, bromopyridine was converted into aminopyridine using copper catalysis. This method is noted for its low catalyst loading, mild reaction temperature, and low pressure, providing an efficient approach to the amination of aryl halides (Lang et al., 2001).
Advances in Identification of New Psychoactive Substances
While this study focuses on the identification of new psychoactive substances (NPS), it mentions a compound (1-(benzofuran-5-yl)-N-methylpropan-2-amine) that shares structural similarities with the query compound. This research highlights the diverse chemical nature of such compounds and the challenge they pose in forensic analysis (Bertol et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As a general rule, brominated compounds should be handled with care, as they can be hazardous. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions, it may participate in the formation of carbon-carbon bonds . This involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with a boron reagent .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is a key process in the synthesis of various biologically active compounds .
Result of Action
The suzuki–miyaura coupling reaction, in which similar compounds are involved, is crucial in the synthesis of various pharmaceuticals and biologically active compounds .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds participate, is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-6-8-4-9(11)7-12-5-8/h4-5,7,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPORHNDSYQBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734002 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182425-71-3 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


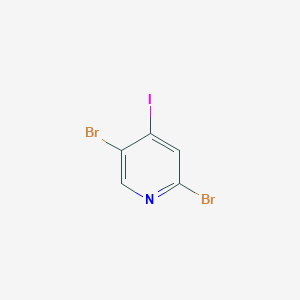

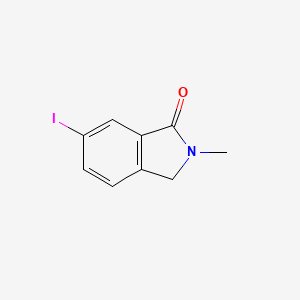
![1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone](/img/structure/B1400606.png)

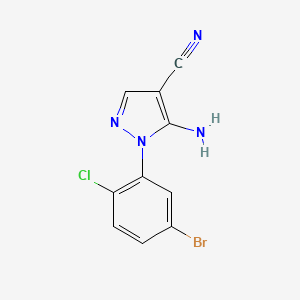


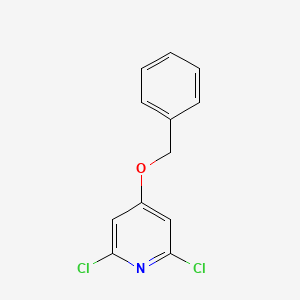
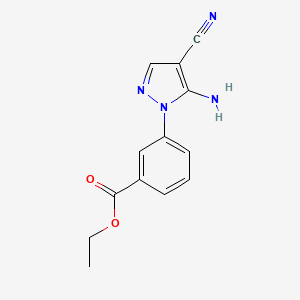
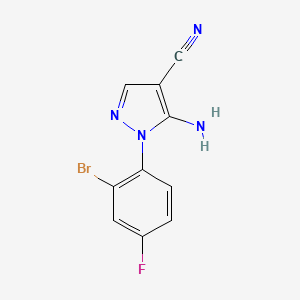
![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)

